molecular formula C9H9BrOS B371119 1-((4-Bromophenyl)thio)propan-2-one CAS No. 1200-12-0

1-((4-Bromophenyl)thio)propan-2-one

Cat. No. B371119
CAS RN: 1200-12-0
M. Wt: 245.14g/mol
InChI Key: HCLMSQXPPXNNKE-UHFFFAOYSA-N
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Description

“1-((4-Bromophenyl)thio)propan-2-one” is a chemical compound with the empirical formula C9H9O1Br1S1 . It is a solid substance and has a molecular weight of 245.14 .


Molecular Structure Analysis

The molecular structure of “1-((4-Bromophenyl)thio)propan-2-one” is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“1-((4-Bromophenyl)thio)propan-2-one” is a solid substance . Its empirical formula is C9H9O1Br1S1 and it has a molecular weight of 245.14 .

Future Directions

The future directions for “1-((4-Bromophenyl)thio)propan-2-one” are not clear from the available data. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers , which suggests it may have potential applications that are yet to be discovered.

properties

IUPAC Name

1-(4-bromophenyl)sulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLMSQXPPXNNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Bromophenyl)thio)propan-2-one

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromothiophenol (5.09 g, 26.9 mmol) in NaOH (1.08 g, 26.9 mmol) and water (32 ml) was added chloroacetone (2.17 ml, 27.3 mmol) and the mixture was stirred under nitrogen for 45 min before extracting with ether, washing with water, drying (Na2SO4) and evaporating in vacuo, leaving 6.89 g (100%) of the title compound as a white solid, δ (CDCl3) 2.27 (3H, s), 3.65 (2H, s), 7.20 (2H, d, J=8.5 Hz), 7.41 (2H, d, J=8.5 Hz).
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
2.17 mL
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

1-Chloro-propan-2-one (1.0 g, 11.63 mmol) and potassium carbonate (2.9 g, 21.15 mmol) were added to a solution of 4-bromo-benzenethiol (2.0 g, 10.58 mmol) in DMF (5.0 mL) at 0° C. The resulting mixture was stirred at room temperature overnight. The reaction was monitored by TLC (100% hexane). The reaction mixture quenched with ice and extracted with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated to yield the crude product. Purification by column chromatography on silica gel (2% methanol in chloroform) afforded 2.0 g of the product (80% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

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